BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Isoapetalic Acid:
Spectral Data and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isoapetalic acid

Cat. No.: B15566797

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available spectral data for isoapetalic
acid, a naturally occurring coumarin derivative found in plants of the Calophyllum genus. Due
to the limited availability of specific experimental data for isoapetalic acid, this document
combines known values with typical spectral data for structurally related compounds to provide
a predictive and practical resource. We also present generalized experimental protocols and a
workflow for the biological activity screening of such natural products.

Spectral Data of Isoapetalic Acid

The structural elucidation of natural products like isoapetalic acid relies heavily on a
combination of spectroscopic techniques. Below is a summary of the available and expected
spectral data for this compound.

1.1. Mass Spectrometry (MS) Data

Liquid chromatography-mass spectrometry (LC-MS) data for isoapetalic acid is available,
providing key information for its identification and characterization in complex mixtures.
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Parameter Value Source

Molecular Formula C22H2806 PubChem[1]
Molecular Weight 388.5 g/mol PubChem[1]
Precursor Type [M+H]* PubChem[1]
Precursor m/z 389.195 PubChem[1]

MS/MS Fragmentation Peaks 329.1770, 287.1209,

PubChem[1]
(m/z) 273.1062, 231.0654, 213.0590

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, experimentally derived 13C NMR data for isoapetalic acid is not readily
available in public databases, we can predict the chemical shifts based on its coumarin core
and substituted side chains. The following table presents expected 3C NMR chemical shift
ranges for the key functional groups in isoapetalic acid.

Functional Group Expected **C Chemical Shift Range (ppm)
Carbonyl (C=0) of Coumarin 160-180

Carbonyl (C=0) of Carboxylic Acid 170-185

Aromatic & Olefinic Carbons 100-160

Oxygenated Aromatic Carbons 140-160

Aliphatic Carbons (CH, CH2, CHs) 10-60

1.3. Infrared (IR) Spectroscopy Data

Similarly, a specific IR spectrum for isoapetalic acid is not publicly available. However, the
characteristic absorption bands for its principal functional groups can be predicted as follows:
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Functional Group

Expected IR Absorption

Range (cm™?)

Vibration Mode

O-H (Carboxylic Acid) 2500-3300 (broad) Stretching
C-H (Aromatic) 3000-3100 Stretching
C-H (Aliphatic) 2850-2960 Stretching
C=0 (Coumarin Lactone) 1700-1750 Stretching
C=0 (Carboxylic Acid) 1680-1710 Stretching
C=C (Aromatic) 1450-1600 Stretching
C-O (Ether & Ester) 1000-1300 Stretching

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of isoapetalic acid are not

specifically published. However, the following are generalized and widely accepted protocols

for the analysis of complex natural products, particularly heterocyclic compounds.

2.1. LC-MS/MS Analysis

This protocol is a standard approach for the analysis of natural product extracts.
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Sample Preparation
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Elution

Mass Spectrometry

Dissolve 5-10 mg of purified
isoapetalic acid in 0.6 mL
of deuterated solvent (e.g., CDClz or DMSO-ds)

Transfer solution to
a5 mm NMR tube
Place sample in a

high-field NMR spectrometer
(e.g., 400-600 MHz)

(A

cquire 1D (*H, 3C) and 2D (COSY, HSQC, HMBC)
spectra at room temperature

.

Process the raw data using
appropriate software (e.g., Mnova, TopSpin)
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Initial Screening
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Lead Compound

Mechanism of Action Studies

Signaling Pathway Analysis
(e.g., Western Blot, gPCR,
Reporter Assays)

Target Identification
l (e.g., Affinity Chromatography,

Computational Docking)

Place the sample in an Validated Target
FTIR spectrometer i - i
l In vivo Validation

Acquire the spectrum in the range (
of 4000-400 cm™* l

Analyze the resulting spectrum for
characteristic absorption bands

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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